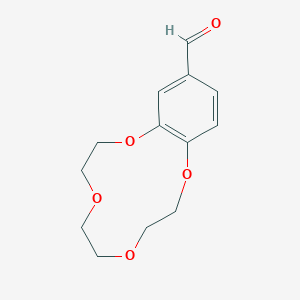

2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

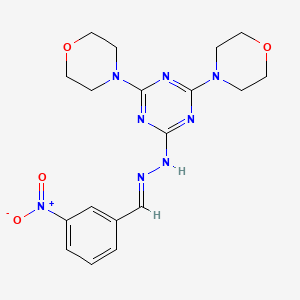

2,3,5,6,8,9-Hexahydro-1,4,7,10-Benzotetraoxacyclododecin-12-carbaldehyd ist eine komplexe organische Verbindung mit der Summenformel C₁₂H₁₆O₄. Es ist ein Derivat von Benzotetraoxacyclododecin, einer Art Kronenether, der bekannt ist für seine Fähigkeit, stabile Komplexe mit verschiedenen Kationen zu bilden.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,3,5,6,8,9-Hexahydro-1,4,7,10-Benzotetraoxacyclododecin-12-carbaldehyd beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Benzolderivaten mit Ethylenglykol in Gegenwart eines starken Säure-Katalysators, um den Tetraoxacyclododecin-Ring zu bilden. Nachfolgende Hydrierungs- und Formylierungsschritte ergeben das gewünschte Carbaldehyd-Derivat.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung aus Reaktionsgemischen zu isolieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzene derivatives with ethylene glycol in the presence of a strong acid catalyst to form the tetraoxacyclododecine ring. Subsequent hydrogenation and formylation steps yield the desired carbaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Reaktionstypen

2,3,5,6,8,9-Hexahydro-1,4,7,10-Benzotetraoxacyclododecin-12-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.

Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Aldehyd-Kohlenstoff.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden üblicherweise verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter milden Bedingungen mit der Aldehydgruppe reagieren.

Hauptsächlich gebildete Produkte

Oxidation: 2,3,5,6,8,9-Hexahydro-1,4,7,10-Benzotetraoxacyclododecin-12-carbonsäure.

Reduktion: 2,3,5,6,8,9-Hexahydro-1,4,7,10-Benzotetraoxacyclododecin-12-methanol.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

2,3,5,6,8,9-Hexahydro-1,4,7,10-Benzotetraoxacyclododecin-12-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ligand in der Koordinationschemie verwendet, um stabile Komplexe mit Metallionen zu bilden.

Biologie: Wird untersucht für sein Potenzial als molekularer Marker in biochemischen Tests.

Medizin: Wird untersucht für seine potenziellen therapeutischen Eigenschaften, insbesondere in Arzneimittel-Abgabesystemen.

Industrie: Wird aufgrund seiner einzigartigen strukturellen Eigenschaften bei der Synthese von fortschrittlichen Materialien und Polymeren eingesetzt.

Wissenschaftliche Forschungsanwendungen

2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

Biology: Investigated for its potential as a molecular probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.

Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.

Wirkmechanismus

Der Wirkungsmechanismus von 2,3,5,6,8,9-Hexahydro-1,4,7,10-Benzotetraoxacyclododecin-12-carbaldehyd beinhaltet seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Die Kronenether-Struktur ermöglicht es ihm, Kationen einzukapseln, was ihren Transport und ihre Stabilisierung erleichtert. Diese Eigenschaft ist besonders nützlich in der Katalyse und in ionenselektiven Sensoren. Die Aldehydgruppe kann ebenfalls an verschiedenen chemischen Reaktionen teilnehmen, was seine Nützlichkeit in der synthetischen Chemie weiter erweitert.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzo-12-Krone-4: Ein ähnlicher Kronenether mit einer leicht anderen Ringgröße und ohne Aldehydgruppe.

2,3-Benzo-1,4,7,10-Tetraoxacyclododecan: Ein weiterer Kronenether mit einer ähnlichen Struktur, dem jedoch die Aldehydfunktionalität fehlt.

Einzigartigkeit

2,3,5,6,8,9-Hexahydro-1,4,7,10-Benzotetraoxacyclododecin-12-carbaldehyd ist einzigartig aufgrund des Vorhandenseins der Aldehydgruppe, die zusätzliche Reaktivität und potenzielle Anwendungen vermittelt. Seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden, in Kombination mit der Reaktivität der Aldehydgruppe, macht es zu einer vielseitigen Verbindung in verschiedenen Forschungsbereichen.

Eigenschaften

Molekularformel |

C13H16O5 |

|---|---|

Molekulargewicht |

252.26 g/mol |

IUPAC-Name |

2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carbaldehyde |

InChI |

InChI=1S/C13H16O5/c14-10-11-1-2-12-13(9-11)18-8-6-16-4-3-15-5-7-17-12/h1-2,9-10H,3-8H2 |

InChI-Schlüssel |

HSVRXUOTAHPEFF-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCOC2=C(C=CC(=C2)C=O)OCCO1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)

![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)

![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)

![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)

![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)

![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)

![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)

![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)